2-Acetamido-4-(dimethylamino)butanoic acid
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Overview
Description
2-Acetamido-4-(dimethylamino)butanoic acid is a synthetic organic compound with the molecular formula C8H16N2O3. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-(dimethylamino)butanoic acid typically involves the acetylation of 4-(dimethylamino)butanoic acid. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The reaction mixture is usually heated to facilitate the acetylation process, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-(dimethylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Acetamido-4-(dimethylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-4-(dimethylamino)butanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It can also interact with receptors or other proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobutanoic acid: An N-acyl-γ-aminobutyric acid resulting from the monoacetylation of the nitrogen of γ-aminobutyric acid.
4-(Dimethylamino)butanoic acid: A precursor in the synthesis of 2-Acetamido-4-(dimethylamino)butanoic acid.
Uniqueness
This compound is unique due to its dual functional groups (acetamido and dimethylamino), which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in peptide synthesis and various research applications .
Properties
IUPAC Name |
2-acetamido-4-(dimethylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)9-7(8(12)13)4-5-10(2)3/h7H,4-5H2,1-3H3,(H,9,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFVYGGLDGXENL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCN(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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